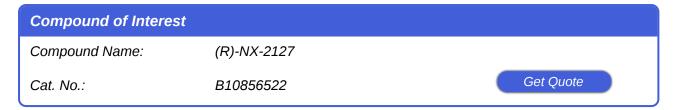


Application Notes and Protocols: (R)-NX-2127 in Chronic Lymphocytic Leukemia (CLL) Research

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(R)-NX-2127 is an investigational agent and is not approved for any indication.

Introduction

(R)-NX-2127 is a first-in-class, orally bioavailable, dual-function molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and modulates the immune system.[1] It functions as a targeted protein degrader, specifically a proteolysis-targeting chimera (PROTAC), that overcomes resistance to BTK inhibitors observed in chronic lymphocytic leukemia (CLL).[2][3] NX-2127 not only targets wild-type BTK but is also effective against common resistance mutations, including BTK C481S.[4] Its unique mechanism of action involves hijacking the body's natural protein disposal system to eliminate BTK, a key protein in B-cell signaling pathways that is crucial for the survival and proliferation of CLL cells.[5]

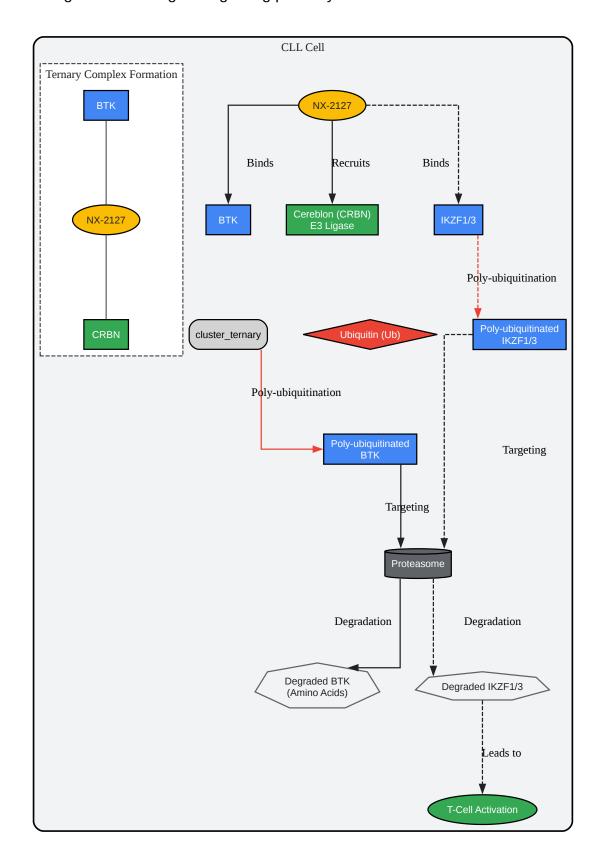
Mechanism of Action

NX-2127 is a heterobifunctional molecule designed to simultaneously bind to BTK and the cereblon (CRBN) E3 ubiquitin ligase complex.[2] This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[1][6] This process effectively eliminates the BTK protein from the cancer cells, in contrast to BTK inhibitors that only block its enzymatic activity.[3]

In addition to BTK degradation, NX-2127 was designed to have immunomodulatory activity by mediating the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] [7] This leads to T-cell activation, which may contribute to its anti-tumor effects.[8][9]



Below is a diagram illustrating the signaling pathway of NX-2127.



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Mechanism of action of (R)-NX-2127 in CLL cells.

Preclinical and Clinical Data In Vitro Efficacy

NX-2127 has demonstrated potent degradation of both wild-type and mutant BTK in preclinical models. This activity translates to efficacy in various B-cell malignancy models.

Clinical Trial Data (NX-2127-001)

The first-in-human Phase 1a/1b trial (NCT04830137) evaluated the safety, tolerability, and preliminary efficacy of NX-2127 in patients with relapsed or refractory B-cell malignancies, including a significant cohort of CLL patients.[7][10]

Patient Demographics and Dosing: Patients enrolled in the CLL cohorts were heavily pretreated, with many having received multiple prior lines of therapy, including covalent and non-covalent BTK inhibitors.[7][9] NX-2127 was administered orally once daily in 28-day cycles at dose levels of 100 mg, 200 mg, and 300 mg.[7]

Pharmacodynamics and Efficacy:



| Parameter | Finding | Source |
|------------------------------------|--|---------|
| BTK Degradation | >80% BTK degradation was achieved in patients with CLL. [2] A mean BTK degradation of 86% was observed across all patients by Cycle 1 Day 22.[7] | [2][7] |
| Overall Response Rate (ORR) in CLL | In 12 response-evaluable patients, the best ORR was 33%, with the rate increasing with longer follow-up (50% at 6 months).[7][11] | [7][11] |
| Efficacy in Resistant Patients | Clinical responses were observed in patients with BTK mutations and in those who were double-refractory to BTK and BCL2 inhibitors.[7][12] | [7][12] |
| Immunomodulatory Activity | Degradation of Ikaros (IKZF1) was observed at all dose levels, confirming immunomodulatory activity.[7] | [7] |

Safety and Tolerability:



| Parameter | Finding | Source |
|---------------------------------|--|--------|
| Dose-Limiting Toxicities (DLTs) | One DLT of cognitive impairment was observed at the 300 mg dose in a patient with CLL.[7] No DLTs were observed at 100 mg or 200 mg.[5] | [5][7] |
| Common Adverse Events | The safety profile was consistent with BTK-targeted and immunomodulatory therapies.[13] Common adverse events included contusion, neutropenia, and thrombocytopenia. | |

Experimental Protocols

Protocol 1: Western Blot for BTK Degradation in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to assess the in vitro degradation of BTK in patient-derived CLL cells following treatment with NX-2127.

Materials:

- Ficoll-Paque
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- (R)-NX-2127
- DMSO (vehicle control)



- RIPA Lysis and Extraction Buffer
- Protease and Phosphatase Inhibitor Cocktail
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Isolate PBMCs: Isolate PBMCs from whole blood of CLL patients using Ficoll-Paque density gradient centrifugation.
- Cell Culture and Treatment: Culture the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Treat cells with varying concentrations of NX-2127 or DMSO vehicle for a specified time (e.g., 24 hours).
- Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary anti-BTK and anti-loading control antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify band intensity using densitometry software. Normalize BTK band intensity
 to the loading control to determine the percentage of BTK degradation relative to the vehicletreated control.

Protocol 2: Flow Cytometry for T-Cell Activation Markers

This protocol is for evaluating the immunomodulatory effects of NX-2127 by measuring T-cell activation markers.[8]

Materials:

- Isolated PBMCs from CLL patients
- (R)-NX-2127
- DMSO (vehicle control)
- Cell culture medium
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-HLA-DR
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

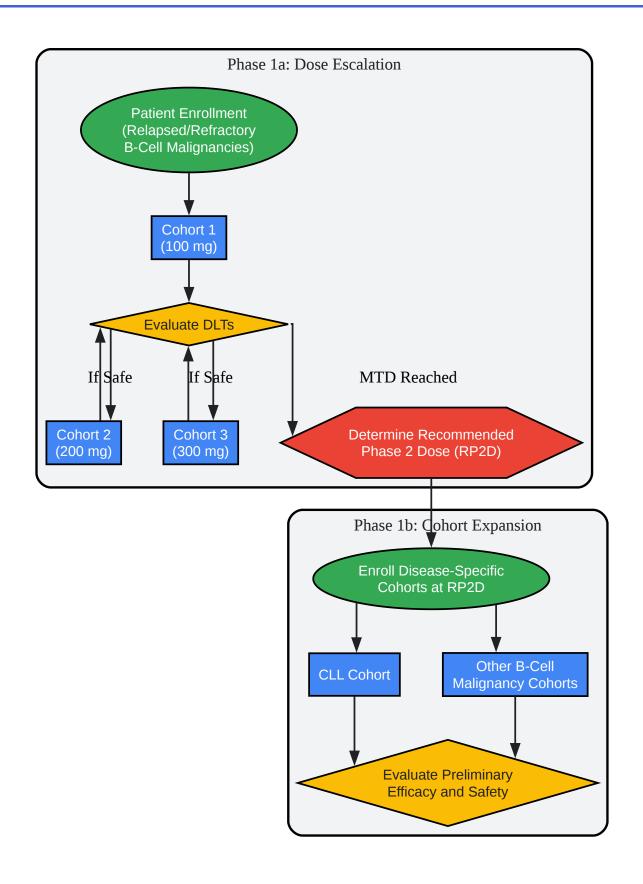


- Cell Culture and Treatment: Culture isolated PBMCs and treat with NX-2127 or DMSO as described in Protocol 1.
- Cell Staining:
 - Harvest the cells and wash with FACS buffer.
 - Resuspend cells in FACS buffer.
 - Add the cocktail of fluorochrome-conjugated antibodies to the cell suspension.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer to remove unbound antibodies.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter.
 - Identify T-cell subsets (CD3+/CD4+ and CD3+/CD8+).
 - Analyze the expression levels (e.g., mean fluorescence intensity) of activation markers
 (CD25, CD69, HLA-DR) on the gated T-cell populations.
 - Compare the expression levels between NX-2127-treated and vehicle-treated samples.

Clinical Trial Workflow

The Phase 1 study of NX-2127 (NCT04830137) follows a standard dose-escalation and cohort-expansion design.





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Workflow of the NX-2127-001 Phase 1a/1b clinical trial.



Conclusion

(R)-NX-2127 represents a novel therapeutic strategy for CLL, particularly for patients who have developed resistance to existing BTK inhibitors. Its dual mechanism of potent BTK degradation and immunomodulation offers a promising approach to overcoming treatment challenges. Early clinical data have demonstrated significant BTK degradation and encouraging clinical responses in a heavily pretreated patient population, supporting its continued development.[1] [12] The manageable safety profile further underscores its potential as a future therapy for B-cell malignancies.[9][13]

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